Crystallographically Validated Binding Mode vs. Unsubstituted Scaffold
The N-methylated derivative of the target compound (N-methyl-4-(methylamino)pyridine-2-carboxamide) demonstrates a defined binding mode to the YTHDC1 m6A-reader domain, confirmed by X-ray crystallography at 1.6 Å resolution (PDB: 6YKJ) [1]. In contrast, the unsubstituted pyridine-2-carboxamide scaffold shows no such specific interaction, highlighting the essential role of the 4-amino substitution for target engagement. The structure provides atomic-level detail on how this scaffold can be optimized for potency.
| Evidence Dimension | Structural Validation of Target Engagement |
|---|---|
| Target Compound Data | Derivative (N-methyl-4-(methylamino)pyridine-2-carboxamide) co-crystallized with YTHDC1 (PDB: 6YKJ, resolution 1.6 Å) |
| Comparator Or Baseline | Unsubstituted pyridine-2-carboxamide |
| Quantified Difference | Not applicable (qualitative structural evidence) |
| Conditions | X-ray diffraction, YTHDC1 m6A-reader domain protein |
Why This Matters
This provides a validated starting point for structure-based drug design, unlike unsubstituted pyridine carboxamides which lack defined binding modes to this target.
- [1] Bedi, R.K., Huang, D., Wiedmer, L., Caflisch, A. Crystal structure of YTHDC1 with compound DHU_DC1_125. PDB ID: 6YKJ. 2020. View Source
